3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Beschreibung

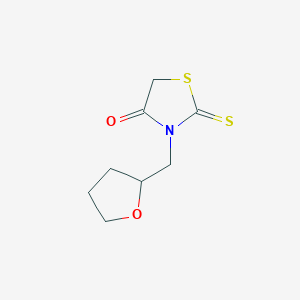

3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a 2-sulfanylidene-1,3-thiazolidin-4-one core substituted at position 3 with an oxolan-2-ylmethyl group (tetrahydrofuran-2-ylmethyl).

The molecular formula of the parent compound is C₈H₁₁NO₂S₂, with a calculated molecular weight of 217.3 g/mol. Key properties such as logP and hydrogen-bonding capacity are inferred from structurally related compounds (e.g., reports a logP of 1.87 for a fluorophenyl-substituted rhodanine).

Eigenschaften

IUPAC Name |

3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c10-7-5-13-8(12)9(7)4-6-2-1-3-11-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTKEHNWPGRDGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)CSC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of oxolan-2-ylmethylamine with a thiazolidinone precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to a more saturated form.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the thiazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce a more saturated thiazolidinone derivative.

Wissenschaftliche Forschungsanwendungen

3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Wirkmechanismus

The mechanism of action of 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects at Position 3

The substituent at position 3 significantly influences physicochemical properties and bioactivity. Key comparisons include:

Table 1: 3-Substituted Rhodanine Derivatives

*logP values estimated or derived from similar compounds.

†Predicted based on oxolane’s polarity.

Key Observations :

- The oxolan-2-ylmethyl group in the target compound balances lipophilicity and solubility, making it advantageous for drug delivery.

- Bulky alkyl chains (e.g., 2-ethylhexyl) increase molecular weight and logP, reducing aqueous solubility.

- Aryl substituents (e.g., benzyl, fluorophenyl) enhance lipophilicity but may limit membrane permeability.

Substituent Effects at Position 5

Many rhodanine derivatives feature a benzylidene group at position 5, introduced via Knoevenagel condensation. These substituents modulate electronic properties and bioactivity:

Table 2: 5-Substituted Rhodanine Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., nitro) at position 5 enhance reactivity with microbial enzymes, improving antimicrobial efficacy.

- Hydroxybenzylidene derivatives () may exhibit dual antioxidant and antimicrobial properties due to the phenolic –OH group.

- Conjugated systems (e.g., pyrazine) alter UV-vis spectra, useful in photodynamic applications.

Biologische Aktivität

3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound characterized by its unique thiazolidinone core and oxolan-2-ylmethyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 217.3 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

Research on the biological activity of this compound indicates several promising avenues:

Antimicrobial Activity

Studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, research has shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi. A notable study indicated that certain thiazolidinone derivatives possess an EC50 value of 0.85 µg/mL against Alternaria solani, suggesting potent antifungal activity .

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various in vitro studies. Thiazolidinones are known to induce apoptosis in cancer cells and inhibit cell proliferation. For example, derivatives have shown cytotoxic effects on human leukemia cells, with specific compounds leading to a significant reduction in cell viability . The mechanism often involves the disruption of cellular processes such as DNA synthesis and repair.

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets within microbial or cancerous cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial survival or cancer cell proliferation.

- Cell Membrane Disruption : It can disrupt the integrity of microbial cell membranes, leading to increased permeability and cell death.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, promoting programmed cell death.

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives, including this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.